molecular formula C13H20ClNO3 B12411222 rac Viloxazine-d5 Hydrochloride

rac Viloxazine-d5 Hydrochloride

Cat. No.: B12411222
M. Wt: 278.78 g/mol
InChI Key: HJOCKFVCMLCPTP-LUIAAVAXSA-N
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Description

rac Viloxazine-d5 Hydrochloride: is a deuterated form of racemic Viloxazine Hydrochloride. It is a biochemical compound primarily used in scientific research. The compound has a molecular formula of C13H14D5NO3•HCl and a molecular weight of 278.79 . It is often utilized in proteomics research and other biochemical studies .

Preparation Methods

The synthesis of rac Viloxazine-d5 Hydrochloride involves the incorporation of deuterium into the Viloxazine molecule. The synthetic route typically starts with the precursor compound, which undergoes a series of chemical reactions to introduce deuterium atoms. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium. Industrial production methods focus on optimizing the yield and purity of the compound while minimizing impurities .

Chemical Reactions Analysis

rac Viloxazine-d5 Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

rac Viloxazine-d5 Hydrochloride is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

    Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Viloxazine.

    Biology: Employed in studies involving neurotransmitter systems and their modulation.

    Medicine: Investigated for its potential therapeutic effects in treating conditions like Attention Deficit Hyperactivity Disorder (ADHD) and depression.

    Industry: Utilized in the development of new pharmaceuticals and in the study of drug interactions

Mechanism of Action

The mechanism of action of rac Viloxazine-d5 Hydrochloride involves its interaction with neurotransmitter systems. It primarily acts as a selective norepinephrine reuptake inhibitor, which increases the levels of norepinephrine in the brain. This action helps in modulating mood and attention. Additionally, it has been found to affect serotonin levels, contributing to its therapeutic effects .

Comparison with Similar Compounds

rac Viloxazine-d5 Hydrochloride is unique due to its deuterium incorporation, which can affect its pharmacokinetic and metabolic profiles. Similar compounds include:

These similar compounds help in understanding the unique properties and potential advantages of this compound in scientific research.

Properties

Molecular Formula

C13H20ClNO3

Molecular Weight

278.78 g/mol

IUPAC Name

2-[[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]methyl]morpholine;hydrochloride

InChI

InChI=1S/C13H19NO3.ClH/c1-2-15-12-5-3-4-6-13(12)17-10-11-9-14-7-8-16-11;/h3-6,11,14H,2,7-10H2,1H3;1H/i1D3,2D2;

InChI Key

HJOCKFVCMLCPTP-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OCC2CNCCO2.Cl

Canonical SMILES

CCOC1=CC=CC=C1OCC2CNCCO2.Cl

Origin of Product

United States

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